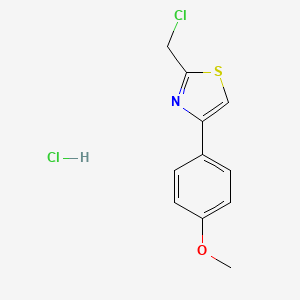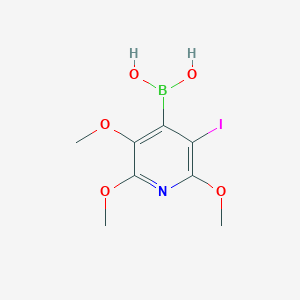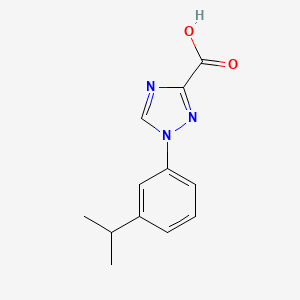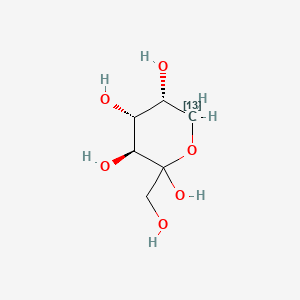
(3S,4R,5R)-2-(hydroxymethyl)(613C)oxane-2,3,4,5-tetrol
Übersicht
Beschreibung
(3S,4R,5R)-2-(hydroxymethyl)(613C)oxane-2,3,4,5-tetrol is a D-fructose molecule labeled with the 13C isotope. This compound is particularly useful in various scientific research applications due to its unique isotopic labeling, which allows for detailed tracking and analysis of metabolic and biochemical processes. The chemical properties of this compound are similar to those of ordinary D-fructose, but the presence of the 13C isotope provides special applications in spectral analysis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of (3S,4R,5R)-2-(hydroxymethyl)(613C)oxane-2,3,4,5-tetrol typically involves chemical synthesis methods. One common approach is to use a synthetic precursor material labeled with the 13C isotope in a reaction to synthesize this compound . For example, the enzymatic preparation of [1-13C]D-fructose-6-phosphate from [13C]formaldehyde and D-ribose-5-phosphate using the formaldehyde-fixing system of Methylomonas aminofaciens 77a has been reported . This method involves several reaction conditions, including the use of partially purified enzymes and specific substrate concentrations.
Industrial Production Methods
Industrial production methods for this compound are less commonly reported, but they generally follow similar principles as laboratory-scale synthesis. The use of isotopically labeled precursors and controlled reaction conditions are essential for producing this compound on a larger scale .
Analyse Chemischer Reaktionen
Types of Reactions
(3S,4R,5R)-2-(hydroxymethyl)(613C)oxane-2,3,4,5-tetrol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The specific reactions depend on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. For example, the enzymatic synthesis of 13C-labeled sugar phosphates often involves the use of specific enzymes and controlled reaction conditions .
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, the oxidation of this compound can produce various oxidized derivatives, while reduction reactions can yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
(3S,4R,5R)-2-(hydroxymethyl)(613C)oxane-2,3,4,5-tetrol has a wide range of scientific research applications, including but not limited to its use in chemistry, biology, medicine, and industry. Due to the special properties of the 13C isotope, it can be used to label specific carbon atoms in experimental samples, thereby tracking and analyzing chemical and biological processes . Some specific applications include:
Metabolic Studies: this compound is used to study fructose metabolism and sugar biosynthesis.
Spectral Analysis: The 13C labeling allows for detailed spectral analysis, providing insights into the structure and behavior of the compound.
Biological Research: It is used to study the growth of sugar yeast and other biological processes involving fructose.
Wirkmechanismus
The mechanism of action of (3S,4R,5R)-2-(hydroxymethyl)(613C)oxane-2,3,4,5-tetrol involves its incorporation into metabolic pathways where it acts similarly to ordinary D-fructose. The 13C isotope labeling allows researchers to track its movement and transformation within these pathways. Molecular targets include enzymes involved in fructose metabolism, such as fructose-1,6-bisphosphatase and 6-phosphofructo-2-kinase .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (3S,4R,5R)-2-(hydroxymethyl)(613C)oxane-2,3,4,5-tetrol include other isotopically labeled sugars such as D-Glucose-13C6, D-Mannose-13C6, and D-Ribose-13C5 .
Uniqueness
What sets this compound apart from these similar compounds is its specific labeling at the 6th carbon position with the 13C isotope. This unique labeling provides distinct advantages in certain types of spectral analysis and metabolic studies, allowing for more precise tracking and analysis of fructose-related processes .
Eigenschaften
IUPAC Name |
(3S,4R,5R)-2-(hydroxymethyl)(613C)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDRXBCSQODPBY-INQNWKIISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)(CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]1[C@H]([C@H]([C@@H](C(O1)(CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00745767 | |
| Record name | D-(6-~13~C)Fructopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00745767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312623-94-2 | |
| Record name | D-(6-~13~C)Fructopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00745767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



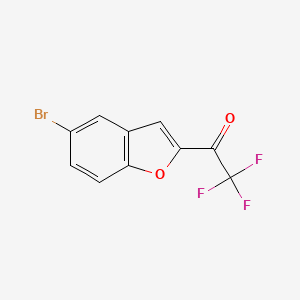
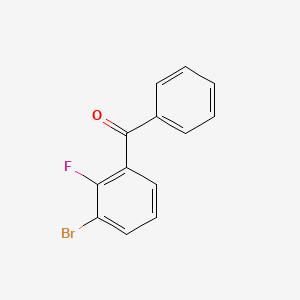
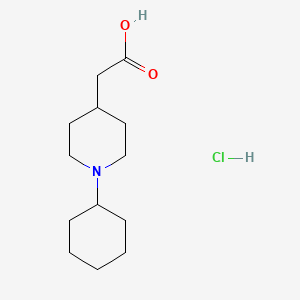
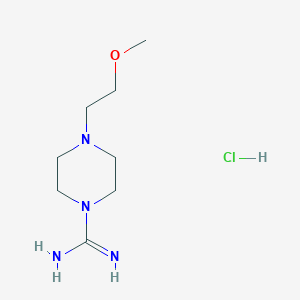

![5-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1443584.png)
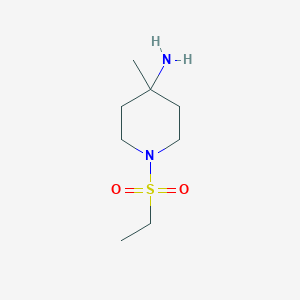
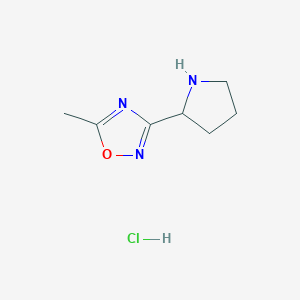
![4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B1443588.png)
